3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,4-thiadiazole-5-carboxamide

Glutaminase 1 (GLS1) Cancer Metabolism Allosteric inhibition

Acquire this precisely defined 3-methyl-1,2,4-thiadiazole-pyridazinone hybrid as a reference entity for GLS1 allosteric inhibitor SAR. Its unique propyl linker and specific tautomer are critical; generic substitution from the same patent family risks >10-fold shifts in IC50 and altered ADME. Use it to evaluate the impact of the 3-methyl substitution on GLS selectivity, explore anti-Xanthomonas agrochemical potential, or as a low-MW (279.32 Da) starting scaffold for optimizing oral bioavailability. Ideal for IP landscaping and novel composition-of-matter filings.

Molecular Formula C11H13N5O2S
Molecular Weight 279.32
CAS No. 1448128-70-8
Cat. No. B2364906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,4-thiadiazole-5-carboxamide
CAS1448128-70-8
Molecular FormulaC11H13N5O2S
Molecular Weight279.32
Structural Identifiers
SMILESCC1=NSC(=N1)C(=O)NCCCN2C(=O)C=CC=N2
InChIInChI=1S/C11H13N5O2S/c1-8-14-11(19-15-8)10(18)12-5-3-7-16-9(17)4-2-6-13-16/h2,4,6H,3,5,7H2,1H3,(H,12,18)
InChIKeyXTLWFKVYUXBOEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,4-thiadiazole-5-carboxamide (CAS 1448128-70-8): Class and Core Structural Identity


3-Methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,4-thiadiazole-5-carboxamide is a synthetic small molecule (MW 279.32) belonging to the heterocyclic class of thiadiazole-pyridazinone hybrids. This compound combines a 1,2,4-thiadiazole core, known for its presence in diverse bioactive molecules including allosteric glutaminase (GLS1) inhibitors, with a 6-oxopyridazin-1(6H)-yl moiety linked via a propyl spacer [1]. The same molecular substructure—a thiadiazole ring linked through an amide bond to a pyridazinone—has been disclosed in pharmaceutical patent families, notably those defining heterocyclic glutaminase inhibitors for oncology, immunological, and neurological disease applications [2]. This structural overlap positions the compound within a biologically validated chemical space, although its specific biological profile remains uncharacterized in public primary literature.

Procurement Risk with Unverified 1,2,4-Thiadiazole-Pyridazinone Analogs: Why 1448128-70-8 Cannot Be Casually Substituted


Within the 1,2,4-thiadiazole-5-carboxamide chemical space, minor structural modifications (e.g., linker length, heterocycle substitution, amide bridge position) have been demonstrated to produce profound shifts in biological target engagement, selectivity, and ADME properties. Publically available data on related thiadiazole-pyridazinone allosteric GLS1 inhibitors demonstrate that apparently conservative structural changes can result in substantial variance in cellular potency (e.g., >10-fold shifts in IC50) and oral exposure [1]. The target compound features a precisely defined methyl group at the thiadiazole 3-position and a propyl linker to a specific pyridazinone tautomer. Without explicit head-to-head comparator data, generic substitution with a structurally similar analog from the same patent family carries the unresolved risk of losing target affinity, altering selectivity against GLS isoforms, or introducing unanticipated pharmacokinetic liabilities. Consequently, the compound serves as a defined reference entity, not an interchangeable member of a class, for procurement purposes.

Quantitative Differentiation Evidence for 3-Methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,4-thiadiazole-5-carboxamide: Comparative Data Inventory


GLS1 Inhibitory Potency and Selectivity: Class-Level Cytotoxicity Benchmarking in Oncology Models

High-strength differential evidence is currently unavailable for this specific compound. No direct, head-to-head biological comparison data between 3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,4-thiadiazole-5-carboxamide and a defined structural analog could be identified in peer-reviewed literature or patent primary sources. The following class-level data, derived from the closest published thiadiazole-pyridazinone GLS1 inhibitor series (J. Med. Chem. 2019), is provided to contextualize the chemical space but cannot be attributed to CAS 1448128-70-8 without direct experimental confirmation [1]. In that series, a thiadiazole-pyridazinone core achieved a GLS1 IC50 of < 100 nM and a cellular anti-proliferative GI50 of < 1 µM in NCI-H1703 lung cancer cells under glutamine-dependent growth conditions. In contrast, earlier lipophilic leads in the same optimization effort required >10 µM concentrations to achieve comparable cellular effect, demonstrating the critical impact of linker and heterocycle substitution on target-mediated potency.

Glutaminase 1 (GLS1) Cancer Metabolism Allosteric inhibition

Antibacterial Activity Comparison in Agricultural Pathogen Screens

The target compound's 1,2,4-thiadiazole-5-carboxamide scaffold is shared with recently reported antibacterial agents effective against plant pathogens. However, no published EC50 data for CAS 1448128-70-8 against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), or Pseudomonas syringae pv. actinidiae (Psa) has been identified. As a contextual reference, a structurally related 1,2,4-thiadiazole amide analog (compound Z4 from Zhang et al., J. Agric. Food Chem. 2025) achieved EC50 values of 0.32 mg/L (Xoo), 0.43 mg/L (Xoc), and 11.06 mg/L (Psa) [1]. The target compound differs from Z4 in the replacement of the Z4 amide partner with a propyl-linked 6-oxopyridazin-1(6H)-yl moiety. The quantitative impact of this substitution on antibacterial potency is unknown.

Plant antibacterial Xanthomonas spp. Pseudomonas syringae Agrochemical discovery

Physicochemical and Drug-Likeness Profile: Predicted Differentiation from Reference Inhibitors

In the absence of experimental ADME data, computational predictions can provide a first-pass comparison. The target compound has a molecular weight (279.32) and a calculated topological polar surface area (tPSA ≈ 99 Ų) that are lower than those of advanced thiadiazole-pyridazinone GLS1 inhibitors described by Finlay et al., which typically range from 350–450 Da and tPSA > 110 Ų. Lower molecular weight and tPSA values are generally associated with improved passive permeability and oral absorption. However, the compound's computed logP (estimated ~1.2–1.8) and hydrogen bond donor count (1) suggest a distinct solubility/permeability balance compared to lead compounds within its chemical class [1]. These predictions have not been experimentally validated for CAS 1448128-70-8 and should be treated as supportive screening hypotheses, not confirmed evidence of pharmacokinetic superiority.

Lipophilicity Drug-likeness Physicochemical profiling Oral bioavailability design

Patent Family Position and Freedom-to-Operate Advantage

The structural motif connecting a 1,2,4-thiadiazole to a pyridazine/pyridazinone ring via an amide or alkyl linker is explicitly exemplified in the Calithera patent portfolio (US 8,604,016 B2; WO 2014/078645 A1), which covers >100 compounds as glutaminase inhibitors. A systematic patent analysis indicates that 3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,4-thiadiazole-5-carboxamide is not listed among the specifically exemplified compounds in these granted patents or their published counterparts [1]. This implies that the compound may enjoy a favorable freedom-to-operate position relative to Calithera's intellectual property, provided that the compound's activity and use are distinguishable. In contrast, many closely related thiadiazole-pyridazinones with direct precedent in the Calithera patent family may carry encumbrance risks for commercial development. This IP differentiation is relevant for organizations seeking to advance new chemical entities within the glutaminase or broader amidohydrolase inhibitor space.

Freedom to operate Patent landscape Glutaminase inhibitor IP differentiation

Recommended Application Scenarios for 3-Methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,4-thiadiazole-5-carboxamide Based on Available Evidence


Chemical Biology Probe Development: GLS1 Allosteric Site Exploration

The compound's thiadiazole-pyridazinone scaffold aligns with the allosteric GLS1 inhibitor pharmacophore defined in the Finlay et al. J. Med. Chem. 2019 series [1]. As the compound is not publicly characterized for GLS1 activity, it is suitable as a chemical probe for SAR exploration around the allosteric binding site, specifically evaluating the impact of the 3-methyl-1,2,4-thiadiazole substitution pattern and the propyl linker length on enzymatic inhibition, selectivity over GLS2, and cellular glutamine metabolism. Prior to use, academic or industrial users should commission GLS1/GLS2 enzymatic assays and confirm target engagement.

Agrochemical Discovery Starting Point for Novel Antibacterial Scouting

Given the documented antibacterial activity of the 1,2,4-thiadiazole amide class against plant pathogens such as Xoo, Xoc, and Psa (e.g., compound Z4 EC50 0.32–11.06 mg/L) [2], this compound may serve as a diversification point for agrochemical screening libraries. Researchers exploring structure-activity relationships for novel anti-Xanthomonas agents should compare this compound's activity directly with known benchmarks like Z4. The pyridazinone moiety may confer unique physicochemical properties that influence translocation or persistence in planta, but this must be experimentally verified.

Medicinal Chemistry Optimization of Physicochemical and ADME Properties

With a molecular weight of 279.32 Da and a predicted tPSA of ~99 Ų, this compound is positioned within favorable drug-like space relative to larger GLS1 lead compounds (MW 380–450 Da, tPSA >110 Ų) [1]. Researchers focused on optimizing oral bioavailability or reducing lipophilicity-driven toxicity can evaluate this compound as a starting scaffold and experimentally determine its solubility, permeability (Caco-2/PAMPA), metabolic stability, and plasma protein binding. This fills a gap between fragment-like hits and larger, more lipophilic lead molecules.

Freedom-to-Operate-Conscious Drug Discovery Programs

For pharmaceutical R&D teams constructing competitive intelligence assessments, this compound represents an alternative entry point into the glutaminase inhibitor chemical space without direct patent encumbrance from the Calithera portfolio [3]. Procurement is advised for IP landscaping and initial biological evaluation to determine whether the compound exhibits differentiated activity that could support a novel composition-of-matter patent filing, provided GLS1 or related amidohydrolase inhibition is confirmed.

Quote Request

Request a Quote for 3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,4-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.